molecular formula C21H17NO5 B6413407 3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% CAS No. 1261909-85-6

3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95%

Cat. No. B6413407
CAS RN: 1261909-85-6
M. Wt: 363.4 g/mol
InChI Key: BZUKSLGDFWWQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% (3-Cbz-5-HBA) is a versatile organic compound used in many scientific research applications. It is a highly reactive and water-soluble compound that is widely used in the synthesis of various organic compounds, including pharmaceuticals and dyes. 3-Cbz-5-HBA is also used in the laboratory for a number of biochemical and physiological experiments.

Scientific Research Applications

3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the laboratory for biochemical and physiological experiments. 3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% is used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes. It is also used in the study of cell signaling pathways, gene expression, and other physiological processes.

Mechanism of Action

3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% is a highly reactive compound that can interact with various biological molecules. It can bind to proteins, enzymes, and other molecules in the cell. It can also interact with DNA, RNA, and other nucleic acids. Its mechanism of action is not fully understood, but it is believed to be involved in a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and kinases. It has also been shown to modulate the activity of transcription factors, such as NF-κB and AP-1. 3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% has also been shown to alter the expression of genes involved in cell proliferation, apoptosis, and other processes.

Advantages and Limitations for Lab Experiments

3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% is a versatile compound that is widely used in the laboratory for a variety of experiments. It has several advantages for laboratory experiments. It is highly water-soluble and has a high reactivity, making it ideal for use in a variety of biochemical and physiological experiments. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It can be toxic in high concentrations, and it can cause skin irritation.

Future Directions

There are several potential future directions for 3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95%. It could be used in the development of new pharmaceuticals and other organic compounds. It could also be used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes. It could also be used in the study of cell signaling pathways, gene expression, and other physiological processes. Finally, it could be used in the development of novel diagnostic tests and therapeutic agents.

Synthesis Methods

3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% is synthesized from 4-chlorobenzaldehyde, an aromatic aldehyde, and 5-hydroxybenzoic acid, an aromatic carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction yields 3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid, 95% in a 95% yield.

properties

IUPAC Name

3-hydroxy-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-19-11-16(10-17(12-19)20(24)25)15-6-8-18(9-7-15)22-21(26)27-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKSLGDFWWQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cbz-Aminopheny)-5-hydroxybenzoic acid

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